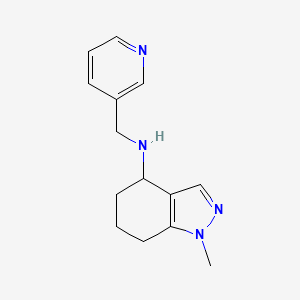
1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine, also known as MI-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI-4 has been shown to have a high affinity for a specific protein target, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is based on its ability to inhibit a specific protein target. This protein target is involved in various cellular processes, including cell growth and survival. By inhibiting this protein target, 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is able to induce cell death in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects
1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has been shown to modulate the immune system, enhance the efficacy of other cancer therapies, and prevent the development of drug resistance. 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is its high affinity for a specific protein target, which makes it a promising candidate for the treatment of various diseases. Additionally, 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has been shown to have low toxicity and good pharmacokinetic properties, which are important considerations for drug development. However, one of the limitations of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is its relatively low solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine. One potential area of research is the development of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine in combination with other cancer therapies, such as immunotherapy. Additionally, 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine could be studied for its potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is a multistep process that involves several chemical reactions. One of the key steps in the synthesis of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is the formation of the tetrahydroindazole ring system. This step is typically achieved through a cyclization reaction using a suitable reagent. The final step in the synthesis involves the addition of the pyridine moiety to the tetrahydroindazole ring system.
Applications De Recherche Scientifique
1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its use as a cancer therapeutic. 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy.
Propriétés
IUPAC Name |
1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-18-14-6-2-5-13(12(14)10-17-18)16-9-11-4-3-7-15-8-11/h3-4,7-8,10,13,16H,2,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWJPGRCQMXGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)
![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7540880.png)
![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![N-[(4-chlorophenyl)methyl]-1-cyclobutylmethanamine](/img/structure/B7540899.png)
![N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)
![5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540935.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B7540946.png)

